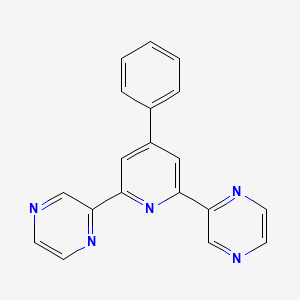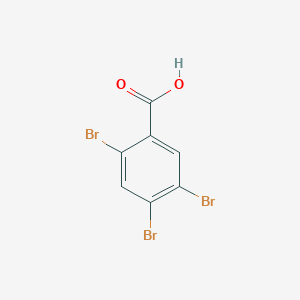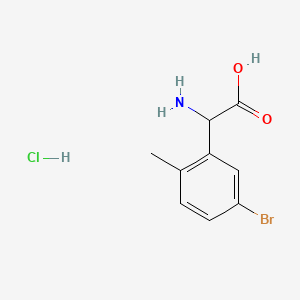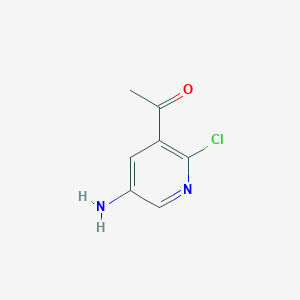
2,2'-(4-Phenylpyridine-2,6-diyl)dipyrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(4-Phenylpyridine-2,6-diyl)dipyrazine typically involves the reaction of 4-phenylpyridine-2,6-dicarboxylic acid with hydrazine under reflux conditions. The reaction proceeds through the formation of an intermediate dihydrazide, which cyclizes to form the dipyrazine ring .
Industrial Production Methods
the synthesis generally follows the same principles as laboratory-scale preparation, with optimizations for yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-(4-Phenylpyridine-2,6-diyl)dipyrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible due to the presence of the pyridine and pyrazine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields pyridine and pyrazine derivatives, while reduction can lead to partially or fully reduced products .
Applications De Recherche Scientifique
2,2’-(4-Phenylpyridine-2,6-diyl)dipyrazine is widely used in scientific research due to its unique properties:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its potential in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of OLEDs and organic photovoltaic cells.
Mécanisme D'action
The mechanism of action of 2,2’-(4-Phenylpyridine-2,6-diyl)dipyrazine involves its interaction with specific molecular targets and pathways. In OLEDs, the compound acts as an electron transport material, facilitating the movement of electrons through the device. In biological systems, it can interact with cellular components to produce fluorescence, aiding in imaging applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2’-Bipyridine: Another ligand used in coordination chemistry.
Phenanthroline: Known for its applications in analytical chemistry and as a ligand.
Terpyridine: Used in the development of coordination complexes and materials science.
Uniqueness
2,2’-(4-Phenylpyridine-2,6-diyl)dipyrazine is unique due to its combination of pyridine and pyrazine rings, which confer distinct electronic and photophysical properties. This makes it particularly valuable in the development of advanced materials for electronic and photonic applications .
Propriétés
Formule moléculaire |
C19H13N5 |
|---|---|
Poids moléculaire |
311.3 g/mol |
Nom IUPAC |
2-(4-phenyl-6-pyrazin-2-ylpyridin-2-yl)pyrazine |
InChI |
InChI=1S/C19H13N5/c1-2-4-14(5-3-1)15-10-16(18-12-20-6-8-22-18)24-17(11-15)19-13-21-7-9-23-19/h1-13H |
Clé InChI |
IVVMDDKEBBOTSV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC(=NC(=C2)C3=NC=CN=C3)C4=NC=CN=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-(2-Fluorophenyl)-2-oxa-4,9-diazaspiro[5.5]undecane](/img/structure/B14039484.png)
![Pyrrolo[2,3-f]indole](/img/structure/B14039485.png)



![3-(Chloromethyl)-8-methylimidazo[1,2-a]pyridine](/img/structure/B14039504.png)
![(1E,2E)-N-[(Pentafluorobenzyl)oxy]-2-buten-1-imine](/img/structure/B14039506.png)






